(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoswitchable Compounds
One application area involves the development of photoswitchable compounds, where derivatives of arylazopyrazoles, similar in structure to the queried compound, have been designed. These compounds demonstrate bidirectional photoswitching with visible light, a property facilitated by substituting pyrrolidine and piperidine groups. This capability allows for the use of these materials in creating light-responsive systems, potentially useful in developing optical data storage, sensors, and actuators (Simke, Bösking, & Ravoo, 2021).
Synthesis of Pyrazoles
Another area of application is in the synthesis of pyrazoles, where methods for converting dimethylpyrazolium salts to methylpyrazoles involve piperidine or methylpiperidine. This process represents a valuable synthetic route for creating aminopyrazoles, which are building blocks in pharmaceuticals and agrochemicals. Such methodologies highlight the importance of piperidine derivatives in facilitating chemical transformations (Cross, Arotin, & Ruopp, 1980).
Antagonists for Adenosine Receptors
The development of novel non-xanthine adenosine A1 receptor antagonists showcases the therapeutic potential of compounds structurally related to the query. These antagonists, like FK453, underscore the utility of piperidine derivatives in crafting molecules that can regulate renal function, demonstrating the broad therapeutic applications of such chemical frameworks (Zanka et al., 1999).
Neuroinflammation Imaging
Compounds with piperidine structures are also significant in developing diagnostic tools, such as PET radiotracers for imaging reactive microglia and neuroinflammation. This application is crucial for understanding and treating a variety of neuropsychiatric disorders, showcasing the intersection of chemistry with neuroscience and medical diagnostics (Horti et al., 2019).
Crystal Structure Analysis
Further, studies on the crystal structures of piperidine derivatives contribute to our understanding of molecular interactions and design principles for new materials and active pharmaceutical ingredients. Such analyses provide insights into the conformational preferences and stability factors critical for designing compounds with desired physical and chemical properties (Raghuvarman et al., 2014).
Properties
IUPAC Name |
(E)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-16(12-13-19-20)17-9-5-6-14-21(17)18(22)11-10-15-7-3-2-4-8-15/h2-4,7-8,10-13,17H,5-6,9,14H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGSSUHDNBDGCS-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.